![molecular formula C14H7BrFNO2 B11711436 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione](/img/structure/B11711436.png)
5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione
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Overview
Description
5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione is a chemical compound with the molecular formula C15H10BrFN2O2. It is part of the isoindole-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound is utilized as a precursor in organic synthesis, enabling the formation of various derivatives with enhanced properties. Its reactivity allows for modifications through oxidation, reduction, and substitution reactions.
Reaction Type | Description |
---|---|
Oxidation | Introduces additional functional groups, enhancing biological activity. |
Reduction | Alters electronic properties, potentially improving efficacy in biological systems. |
Substitution | Replaces bromine or fluorine atoms with other functional groups to tailor properties. |
Medicinal Chemistry
Anticancer Activity
- Research has indicated that 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer.
Cell Line | IC50 (µM) | Description |
---|---|---|
MCF-7 | 7.17 ± 0.94 | Significant inhibition observed in breast cancer cells. |
A-549 | 13.92 ± 1.21 | Effective against lung cancer cells with improved potency compared to unsubstituted derivatives. |
Industrial Applications
Development of New Materials
- In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials with specific properties such as enhanced thermal stability and electrical conductivity.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the National Cancer Institute evaluated the anticancer properties of several isoindole derivatives, including this compound. The compound demonstrated significant growth inhibition across multiple cancer cell lines with an average growth inhibition rate exceeding 40% in certain assays .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for producing this compound under green chemistry principles highlighted solventless methods that improved yield while minimizing environmental impact . This approach is essential for industrial scalability and sustainability.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(3-fluorophenyl)isoindole-1,3-dione
- 2-(4-Fluorophenyl)isoindoline-1,3-dione
- 2-(5-Bromopentyl)isoindole-1,3-dione
Uniqueness
5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C14H7BrFNO2 |
---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7BrFNO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H |
InChI Key |
DMZNYLVDKQONRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)F |
Origin of Product |
United States |
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